3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride
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Overview
Description
Molecular Structure Analysis
The molecular formula of 3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine hydrochloride is C11H24ClNO . The structure includes a cyclobutane ring, which is a four-membered carbon ring, with various functional groups attached, including an ethoxy group, two ethyl groups, and a methylamine group .
Scientific Research Applications
Modular Synthon for Hydrolase Inhibitors
One study highlights the synthesis of a protected α-aminocyclobutanone as a modular synthon for accessing cyclobutanone-containing lead inhibitors of hydrolase enzymes, including serine proteases and metalloproteases. This approach underscores the compound's utility in the development of potential therapeutics targeting enzyme-related diseases (Mohammad et al., 2020).
Synthesis of Heterocycles
Another application involves the transformation of diethyl 2-[(dimethylamino)methylene]-3-oxopentanedioate into various heterocyclic compounds, demonstrating the chemical's versatility in synthesizing bioactive molecules. This process showcases the potential for creating compounds with antimicrobial properties (Zupančič et al., 2009).
Formation of Cycloadducts
The compound also reacts with silyl enol ethers to yield formal [4+2] cycloadducts, leading to highly oxygenated cyclohexanone derivatives. This method is valuable for stereoselective preparation of complex molecules, highlighting its importance in synthetic chemistry (Matsuo et al., 2009).
Synthesis of Chiral Molecules
Furthermore, the synthesis of chiral 3,7-diazabicyclo[3.3.1]nonan-9-ones containing (R)-amino acid fragments from diethyl 1,3-acetonedicarboxylate demonstrates the compound's utility in creating optically active molecules. This approach has implications for the synthesis of molecules with specific chiral centers, which is crucial in drug development (Vlasova et al., 2015).
Properties
IUPAC Name |
3-ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO.ClH/c1-5-11(6-2)9(12-4)8-10(11)13-7-3;/h9-10,12H,5-8H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKIRMFRWTCKVQZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(CC1OCC)NC)CC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.77 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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